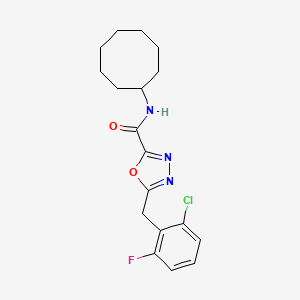![molecular formula C13H14N2O3 B11427134 N-[(4-methoxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B11427134.png)
N-[(4-methoxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound has a white to off-white solid powder appearance and a melting point of approximately 58°C . It is sparingly soluble in cold water but readily dissolves in ethanol, ether, benzene, and chloroform.
- Nonivamide is synthesized through artificial methods, similar to natural capsaicin, and exhibits a bland odor.
N-[(4-methoxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide: is a chemical compound with the molecular formula . It is a derivative of capsaicin, the active component responsible for the spicy sensation in chili peppers.
Preparation Methods
- Nonivamide can be synthesized using different routes, but the primary pathway involves the following steps:
Vanillamine Synthesis: The biosynthesis of capsaicin starts with vanillamine, derived from L-phenylalanine. Enzymatic reactions lead to hydroxylation, esterification, and elongation of the carbon chain.
Capsaicin Synthesis: The final step involves the action of capsaicin synthase, which combines the vanillamine fragment and the fatty acid side chain to form Nonivamide.
- Industrial production methods may involve chemical synthesis or extraction from natural sources.
Chemical Reactions Analysis
- Nonivamide undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
Oxidation: Nonivamide can be oxidized using strong oxidizing agents.
Reduction: Reduction of Nonivamide yields dihydrocapsaicin.
Substitution: Nonivamide can undergo nucleophilic substitution reactions.
- Major products:
- Dihydrocapsaicin (from reduction).
- Various derivatives based on substitution reactions.
Scientific Research Applications
Chemistry: Nonivamide is used as a flavor enhancer in food products.
Biology: It acts as a repellent against pests (e.g., rodents) due to its strong irritant properties.
Medicine: Nonivamide has analgesic and anti-inflammatory effects. It is used in topical creams for pain relief and itchiness.
Industry: Nonivamide is incorporated into antifouling coatings for ships and marine structures, preventing attachment by algae and marine organisms.
Mechanism of Action
- Nonivamide activates transient receptor potential vanilloid 1 (TRPV1) channels, leading to the sensation of heat and pain.
- TRPV1 activation also affects blood circulation and contributes to its analgesic properties.
Comparison with Similar Compounds
- Nonivamide is unique due to its synthetic origin and specific effects on TRPV1.
- Similar compounds include natural capsaicin, dihydrocapsaicin, and other vanilloid analogs.
Remember that Nonivamide’s applications extend beyond its spicy reputation, making it a fascinating compound in both scientific research and practical use
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-12(18-15-9)13(16)14-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,16) |
InChI Key |
XMHJETORDQLARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 1-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427053.png)
![1-(3-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11427058.png)
![(2E)-2-(4-nitrobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11427060.png)
![methyl (2Z)-3-oxo-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11427067.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11427072.png)
![5-amino-N-(4-bromophenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11427083.png)

![5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11427091.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11427096.png)
![3-Cyclohexyl-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11427108.png)
![2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11427113.png)
![N-(4-ethylphenyl)-2-[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11427120.png)
![8-(3-bromophenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11427126.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11427128.png)
